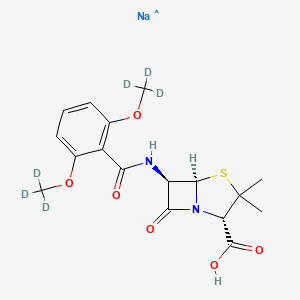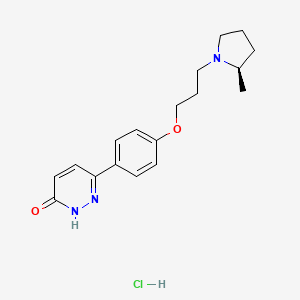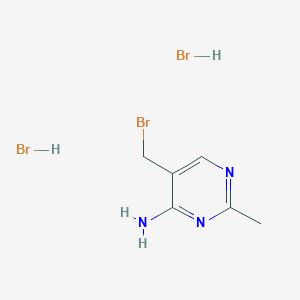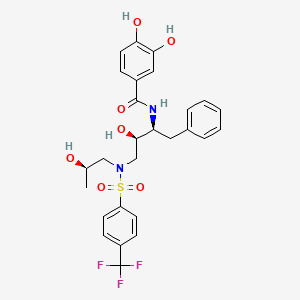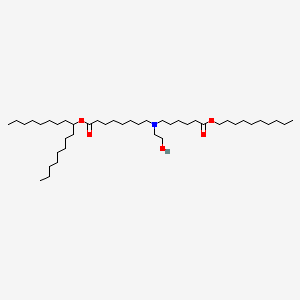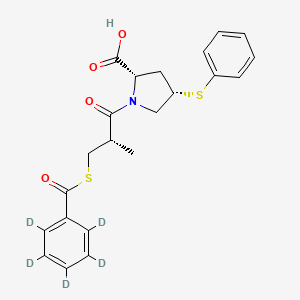
Zofenopril-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zofenopril-d5 is a deuterium-labeled version of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. Zofenopril is primarily used to treat hypertension and heart failure by relaxing blood vessels, thus lowering blood pressure and improving blood flow . The deuterium labeling in this compound makes it useful in pharmacokinetic studies as it allows for the tracking and quantification of the drug in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zofenopril-d5 involves the incorporation of deuterium atoms into the Zofenopril molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated benzoyl chloride in the reaction with the appropriate amine to form the deuterated intermediate, which is then further reacted to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium labeling throughout the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Zofenopril-d5, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Hydrolysis: This compound is hydrolyzed to its active metabolite, Zofenoprilat-d5, in the body.
Oxidation: The thiol group in Zofenoprilat-d5 can undergo oxidation, leading to the formation of disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in vivo through enzymatic action.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Substitution: Requires nucleophiles and appropriate solvents under controlled conditions.
Major Products Formed
Zofenoprilat-d5: The active metabolite formed through hydrolysis.
Disulfides: Formed through the oxidation of the thiol group in Zofenoprilat-d5.
Wissenschaftliche Forschungsanwendungen
Zofenopril-d5 is extensively used in scientific research due to its labeled nature, which allows for precise tracking and quantification. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Zofenopril in the body.
Drug Development: Helps in understanding the metabolic pathways and potential interactions of Zofenopril.
Cardiovascular Research: Used to investigate the effects of ACE inhibitors on cardiovascular health.
Hypertension Studies: Employed in research focused on the treatment and management of hypertension.
Wirkmechanismus
Zofenopril-d5, like Zofenopril, functions as an ACE inhibitor. It inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, the sulfhydryl group in this compound contributes to its antioxidant properties, providing cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: Similar to Zofenopril, used for hypertension and heart failure management.
Ramipril: An ACE inhibitor with similar applications in cardiovascular health.
Uniqueness of Zofenopril-d5
This compound stands out due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. Additionally, the presence of a sulfhydryl group in this compound provides unique antioxidant properties, differentiating it from other ACE inhibitors .
Eigenschaften
Molekularformel |
C22H23NO4S2 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
(2S,4S)-1-[(2S)-2-methyl-3-(2,3,4,5,6-pentadeuteriobenzoyl)sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1/i2D,4D,5D,8D,9D |
InChI-Schlüssel |
IAIDUHCBNLFXEF-XWULOZFOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3)[2H])[2H] |
Kanonische SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM;5-(3-Aminopropyl)-5'-methyl-bis-(2-aminophenoxymethylene-N,N,N',N'-tetraacetate Tetrapotassium Salt](/img/structure/B12409643.png)
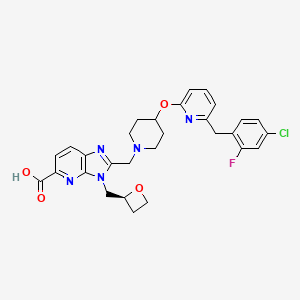
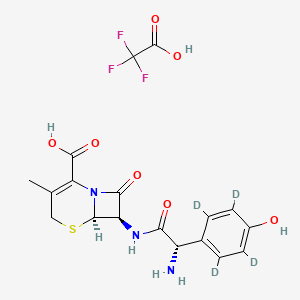

![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
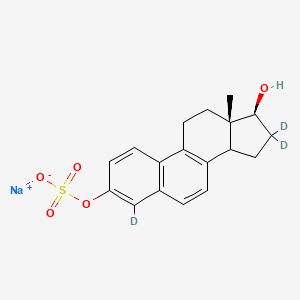

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12409705.png)
